molecular formula C5H9NO2 B589398 D-proline CAS No. 1331908-17-8

D-proline

Cat. No.: B589398
CAS No.: 1331908-17-8
M. Wt: 121.087
InChI Key: ONIBWKKTOPOVIA-WAPLMMNXSA-N
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Mechanism of Action

Target of Action

D-Proline is an isomer of the naturally occurring amino acid, L-Proline . It has been found in relatively high abundance in human plasma and saliva . These amino acids may be of bacterial origin, but there is also evidence that they are endogenously produced through amino acid racemase activity . This compound and L-Proline are often used as asymmetric organocatalysts for a variety of organic reactions due to their conformational rigidity .

Mode of Action

This compound interacts with its targets in a variety of ways. For instance, it has been found to efficiently inhibit the IMP-1 enzyme, belonging to the B1 subclass of metallo-β-lactamases (MBLs), one of the main targets responsible for antibiotic resistance . This suggests that this compound’s mode of action involves the coordination and inhibition of specific enzymes.

Biochemical Pathways

This compound plays a role in several biochemical pathways. It is involved in the proline biosynthesis pathway, where it is synthesized from glutamate . Proline metabolism is manipulated under stress by multiple and complex regulatory pathways and can profoundly influence cell death and survival in microorganisms, plants, and animals . A common theme is the generation of reactive oxygen species (ROS) due to proline oxidation being coupled to the respiratory electron transport chain .

Pharmacokinetics

It is known that the physicochemical properties of a molecule can influence its bioavailability . Given that this compound is a small, cyclic, non-polar amino acid, it is likely to have specific ADME properties that influence its bioavailability.

Result of Action

The molecular and cellular effects of this compound’s action are multifaceted. It plays a crucial role in maintaining cellular homeostasis . Its presence in specific proteins and peptides within cells, as well as its involvement in metabolic pathways, highlights its importance . Moreover, it has been suggested that this compound’s action can influence cell morphology and migration/invasiveness .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, in plants, proline accumulation occurs in response to various kinds of environmental stresses . A positive correlation occurs between proline accumulation and plant stress tolerance . This suggests that environmental conditions such as stress can influence the action and efficacy of this compound.

Biochemical Analysis

Biochemical Properties

D-Proline participates in numerous biochemical reactions. It interacts with enzymes such as proline dehydrogenase and Δ1-pyrroline-5-carboxylate dehydrogenase, which catalyze the oxidation of proline to glutamate . These interactions are essential for cellular redox control, apoptosis, and cancer .

Cellular Effects

This compound influences cell function in several ways. It impacts cell signaling pathways, gene expression, and cellular metabolism . For instance, the formation of trans-4-hydroxy-L-proline residues in protein kinases B and DYRK1A, eukaryotic elongation factor 2 activity, and hypoxia-inducible transcription factor plays an important role in regulating their phosphorylation and catalytic activation as well as cell signaling in animal cells .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . For example, it is involved in the 4-electron oxidation of proline to glutamate via Δ1-pyrroline-5-carboxylate/glutamate semialdehyde, a process that is common to all life .

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models. Studies have shown that supplementing trans-4-hydroxy-L-proline or its small peptides to plant-based diets can alleviate oxidative stress, while increasing collagen synthesis and accretion in the body

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as proline dehydrogenase and Δ1-pyrroline-5-carboxylate dehydrogenase, and it can have effects on metabolic flux or metabolite levels .

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of D-proline typically involves the resolution of racemic proline. One common method includes mixing and dissolving L-proline and D-tartaric acid in an organic acid, followed by the addition of an aldehyde catalyst. The mixture is stirred at a temperature of 70 to 90 degrees Celsius for 4 to 8 hours. After cooling, the mixture is filtered, washed, and dried using anhydrous alcohol. The crude salt is then recrystallized to obtain refined this compound .

Industrial Production Methods: Industrial production of this compound often follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The use of catalysts and solvents is optimized to reduce costs and improve efficiency .

Chemical Reactions Analysis

Types of Reactions: D-proline undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various proline derivatives, which are useful in the synthesis of pharmaceuticals and other bioactive compounds .

Scientific Research Applications

Chemistry: D-proline is widely used as a chiral organocatalyst in asymmetric synthesis. It catalyzes a variety of reactions, including Mannich reactions, aldol reactions, and Michael additions, to produce enantiopure compounds .

Biology: In biological research, this compound is used to study protein folding and stability. It is also involved in the synthesis of peptides and proteins that contain D-amino acids, which can have unique biological activities .

Medicine: this compound is used in the development of peptide-based drugs. Its incorporation into peptides can enhance their stability and resistance to enzymatic degradation, making them more effective as therapeutic agents .

Industry: In the pharmaceutical industry, this compound is a key building block for the synthesis of various drugs. It is also used in the production of chiral catalysts and ligands for asymmetric synthesis .

Comparison with Similar Compounds

Uniqueness of D-proline: this compound is unique due to its unnatural configuration, which allows it to participate in specific reactions that L-proline cannot. Its use as a chiral organocatalyst in asymmetric synthesis is particularly noteworthy, as it can produce enantiopure compounds with high selectivity and efficiency .

Biological Activity

D-Proline, a non-canonical amino acid, has garnered significant attention in recent years due to its diverse biological activities and applications in various fields, particularly in pharmacology and microbiology. This article explores the biological activity of this compound, highlighting its physiological roles, mechanisms of action, and implications for health and disease.

Overview of this compound

This compound is one of the two enantiomers of proline, an amino acid that plays critical roles in protein synthesis and cellular function. Unlike its L-isomer, this compound is less common in proteins but is essential in certain biological processes. It is involved in metabolic pathways and can influence cellular signaling, making it a compound of interest in both basic and applied research.

1. Metabolism and Energy Production

This compound is utilized by various microorganisms as a carbon source through specific metabolic pathways. For instance, in Clostridioides difficile, this compound reductase is crucial for energy metabolism. This enzyme allows the organism to utilize this compound for growth, indicating a strict dependency on this amino acid under certain conditions. Studies have shown that the presence of this compound can enhance growth yields and reduce toxin production in C. difficile, suggesting its role in pathogenesis and colonization within the host gut .

2. Neurotransmission and Neuroprotection

Research indicates that this compound may play a role in neurotransmission. A study measuring free this compound levels in various brain regions revealed significant concentrations in the pituitary and pineal glands of mutant mice lacking D-amino acid oxidase activity. This suggests that this compound may influence neurochemical signaling pathways . Furthermore, its neuroprotective properties are being investigated for potential therapeutic applications in neurodegenerative diseases.

3. Anticancer Properties

This compound has been evaluated for its anticancer potential, particularly through its role as a histone deacetylase (HDAC) inhibitor. In studies involving cadmium-D-proline complexes, it was found that these compounds could inhibit HDAC activity effectively, leading to apoptosis in cancer cells . This mechanism may contribute to the modulation of gene expression associated with cancer progression.

Case Study 1: Proline Utilization by C. difficile

A recent study characterized the bioenergetics of C. difficile concerning its ability to reduce proline as part of its metabolic process. The research highlighted how this compound reductase enables this pathogen to thrive in nutrient-limited environments by utilizing proline efficiently . The findings suggest that targeting this pathway could be a potential strategy for developing new antimicrobial therapies.

Case Study 2: Neuroprotective Effects

In another investigation focusing on the neuroprotective effects of this compound, researchers explored its impact on neuronal survival under stress conditions. The study showed that this compound could mitigate oxidative stress-induced damage in neuronal cells, thereby offering insights into its potential use as a neuroprotective agent .

Data Table: Biological Activities of this compound

Biological ActivityMechanism/EffectReference
Energy MetabolismUtilized by C. difficile via this compound reductase
NeurotransmissionHigh concentrations found in brain regions
Anticancer ActivityInhibition of HDACs leading to apoptosis
NeuroprotectionMitigation of oxidative stress

Properties

IUPAC Name

(2R)-pyrrolidine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9NO2/c7-5(8)4-2-1-3-6-4/h4,6H,1-3H2,(H,7,8)/t4-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONIBWKKTOPOVIA-SCSAIBSYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(NC1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@@H](NC1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70883367
Record name D-Proline
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Molecular Weight

115.13 g/mol
Source PubChem
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Physical Description

Solid
Record name D-Proline
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CAS No.

344-25-2
Record name D-Proline
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Record name D-Proline
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Melting Point

221 °C
Record name D-Proline
Source Human Metabolome Database (HMDB)
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